molecular formula C17H14N2O4S B608143 5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 1584121-99-2

5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B608143
CAS RN: 1584121-99-2
M. Wt: 342.369
InChI Key: JHOPCCOYRKEHQU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a density of 1.43±0.1 g/cm3 . It’s soluble in DMF and DMSO, but its solubility in DMSO:PBS (pH 7.2) (1:6) is lower . It’s stored at -20°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Reactions : This compound and similar derivatives are involved in a range of chemical reactions. For example, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with cyclic secondary amines, leading to various products upon treatment with hydrobromic acid, forming stable hydrobromides (Šafár̆ et al., 2000).
  • Synthesis and Structural Analysis : These compounds are synthesized and structurally analyzed for various chemical properties. For instance, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione shows interesting chemical reactions and its crystal structures have been discussed (Al-Sheikh et al., 2009).

Supramolecular Structures

  • Supramolecular Chemistry : Research has been conducted on the supramolecular structures of similar derivatives, like 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione. These studies provide insights into the molecular packing and interactions in these compounds (Low et al., 2002).

Crystallography

  • Crystal Structure Analysis : The crystal structure of related compounds, such as 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione, has been determined to understand their molecular geometry and hydrogen bonding patterns (Moncol’ et al., 2014).

Pyrolysis Studies

  • Pyrolytic Generation Studies : Compounds like 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione have been studied for the pyrolytic generation of methyleneketene, contributing to the understanding of pyrolysis mechanisms (Brown et al., 1976).

Multicomponent Reactions

  • Multicomponent Reaction Synthesis : Multicomponent reactions involving similar compounds, like the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, have been explored (Barakat et al., 2016).

Anticoagulant Agents Research

  • Biological Evaluation as Anticoagulant Agents : Studies have been conducted on derivatives like 2-substituted indane-1,3-dione for their anticoagulant properties, which is a key area in medical research (Mitka et al., 2009).

Green Chemistry Applications

  • Solvent-Free Synthesis : Research has been done on solvent-free synthesis methods, such as the synthesis of 5-alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones using environmentally friendly techniques (Lin et al., 2013).

Mechanism of Action

As mentioned earlier, this compound acts as an inhibitor of the NF-κB subunit c-Rel. NF-κB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and more.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling chemicals should be followed. This includes avoiding ingestion, inhalation, or contact with skin and eyes .

properties

IUPAC Name

5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPCCOYRKEHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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